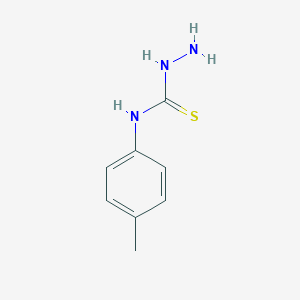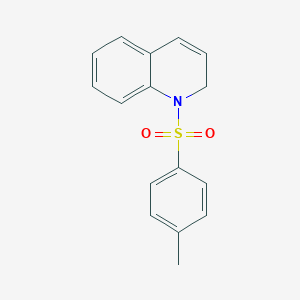
Kalium-Ruthenium-Cyanid
Übersicht
Beschreibung
Potassium ruthenium cyanide is a coordination compound that consists of potassium, ruthenium, and cyanide ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is of particular interest due to the versatile oxidation states of ruthenium, which allow it to participate in a wide range of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Potassium ruthenium cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium ruthenium cyanide can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with a ruthenium salt, such as ruthenium chloride. The reaction typically takes place in an aqueous solution and may require heating to facilitate the formation of the complex. The general reaction can be represented as follows: [ \text{RuCl}_3 + 3 \text{KCN} \rightarrow \text{K}_3[\text{Ru(CN)}_6] + 3 \text{KCl} ]
Industrial Production Methods: Industrial production of potassium ruthenium cyanide often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to remove impurities and obtain a pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium ruthenium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species of ruthenium.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while reduction can produce lower oxidation state ruthenium complexes.
Wirkmechanismus
The mechanism of action of potassium ruthenium cyanide involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the induction of apoptosis in cancer cells. The compound’s catalytic activity is attributed to the versatile oxidation states of ruthenium, which allow it to facilitate electron transfer reactions and activate substrates.
Vergleich Mit ähnlichen Verbindungen
Potassium ruthenium cyanide can be compared with other similar compounds, such as:
Potassium ferrocyanide: Both compounds contain cyanide ligands, but potassium ferrocyanide has iron as the central metal. Potassium ruthenium cyanide exhibits more versatile oxidation states and catalytic properties.
Potassium hexacyanoferrate: Similar to potassium ferrocyanide, but with different oxidation states of iron.
Sodium ruthenium cyanide: Similar to potassium ruthenium cyanide but with sodium as the counterion. The choice of counterion can affect the solubility and reactivity of the compound.
Potassium ruthenium cyanide stands out due to the unique properties of ruthenium, which allow it to participate in a broader range of chemical reactions and applications compared to its iron counterparts.
Eigenschaften
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBOHAGKUJBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K4N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933856 | |
| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15002-31-0 | |
| Record name | Potassium ruthenium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015002310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapotassium hexakis(cyano-C)ruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Ruthenium Cyanide contribute to glycogen contrast in electron microscopy?
A: The research paper demonstrates that Potassium Ruthenium Cyanide, when combined with Osmium Tetroxide (OsO4), forms a complex that selectively binds to glycogen in tissue samples []. This complex, due to the presence of heavy metals like Ruthenium and Osmium, increases the electron density of glycogen granules, making them appear darker and more distinct under an electron microscope. This selective staining allows for better visualization and analysis of glycogen distribution and morphology in various tissues.
Q2: What is the significance of the Osmium-to-Ruthenium ratio in the staining complex?
A: The study found that the ratio of Osmium to Ruthenium in the staining complex influences the contrast enhancement of glycogen. When Osmium Tetroxide was combined with Potassium Ruthenium Cyanide, the Osmium-to-Ruthenium ratio was found to be approximately 1:2 in glycogen []. This specific ratio suggests a particular stoichiometry in the complex formation, contributing to its specific affinity for glycogen and the resulting contrast enhancement.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















